molecular formula C17H19N3O3S B4436666 N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine

N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine

Cat. No. B4436666
M. Wt: 345.4 g/mol
InChI Key: VPFZJOZNCDOAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine, also known as EBFM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBFM is a synthetic compound that was first synthesized in 2011 and has since been extensively studied for its various properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and cancer pathways. N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of STAT3, a protein involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and also reduces the activity of certain proteins involved in cancer cell proliferation. Additionally, N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine in lab experiments is its specificity for certain enzymes and proteins involved in inflammatory and cancer pathways. This allows for a more targeted approach to studying these pathways. However, one limitation of using N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine. One potential area of research is the development of more effective synthesis methods for N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine, which may improve its solubility and overall efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine and its potential therapeutic applications in various disease states. Finally, the development of N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine analogs may provide new avenues for the treatment of inflammatory and cancerous diseases.

Scientific Research Applications

N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine has been studied for its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.

properties

IUPAC Name

2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-13-19-14-10-6-4-5-7-12(10)23-15(14)16(20-13)18-11(17(21)22)8-9-24-2/h4-7,11H,3,8-9H2,1-2H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFZJOZNCDOAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)NC(CCSC)C(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine
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N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine
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N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine
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Reactant of Route 6
N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)methionine

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